![molecular formula C14H27NO2 B1444129 1,1'-[Iminodi(methylene)]dicyclohexanol CAS No. 854434-51-8](/img/structure/B1444129.png)
1,1'-[Iminodi(methylene)]dicyclohexanol
Overview
Description
1,1’-[Iminodi(methylene)]dicyclohexanol is a chemical compound with the molecular formula C14H27NO2. It is a white crystalline solid that is soluble in water and organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Iminodi(methylene)]dicyclohexanol typically involves the reaction of cyclohexanone with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are often used.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Solvents: Common solvents include water, ethanol, or other organic solvents.
Industrial Production Methods
Industrial production of 1,1’-[Iminodi(methylene)]dicyclohexanol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Iminodi(methylene)]dicyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
1,1’-[Iminodi(methylene)]dicyclohexanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-[Iminodi(methylene)]dicyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Iminodi(methylene)]di-2-propanol
- 1,1’-[Iminodi(methylene)]di-2-phenol
- 1,1’-[Iminodi(methylene)]di-2-butanol
Uniqueness
1,1’-[Iminodi(methylene)]dicyclohexanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[[(1-hydroxycyclohexyl)methylamino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c16-13(7-3-1-4-8-13)11-15-12-14(17)9-5-2-6-10-14/h15-17H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMAYGOGVWTUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2(CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



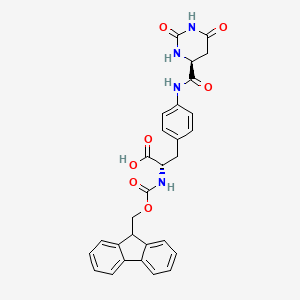
![4-Bromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B1444050.png)
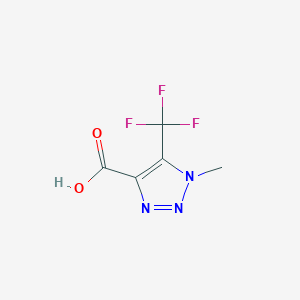
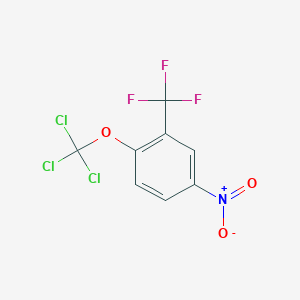
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
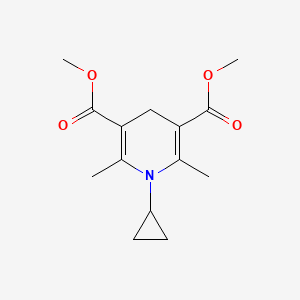

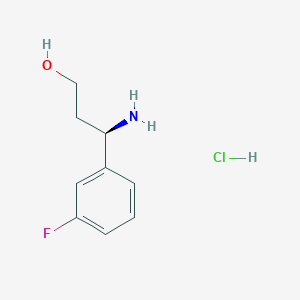
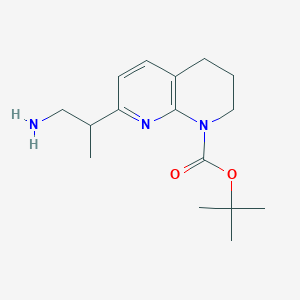
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)
![6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol](/img/structure/B1444069.png)
